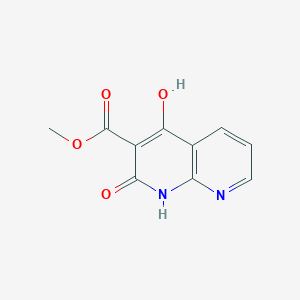
methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a hydroxyl group at the 4-position, a keto group at the 2-position, and a carboxylate ester at the 3-position. Due to its structural features, it exhibits a range of chemical and biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis . Another method includes the reaction of 2-methylpyridine with sodium amide to form 5-amino-2-methylpyridine, which is then condensed with triethyl orthoformate and diethyl malonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often employed to enhance the reaction efficiency and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The keto group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, alkylated, or hydroxylated naphthyridines. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate include:
- Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
- 1,8-Naphthyridine-3-carboxylic acid derivatives
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methyl ester group at the 3-position enhances its solubility and bioavailability, making it more effective in certain applications.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-7(13)5-3-2-4-11-8(5)12-9(6)14/h2-4H,1H3,(H2,11,12,13,14) |
InChI Key |
SMRFNZCMGLRWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(NC1=O)N=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















